molecular formula C9H12N2O3S2 B14812124 3-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide

3-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide

Cat. No.: B14812124
M. Wt: 260.3 g/mol
InChI Key: WSGRYAJOLNGFMG-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide is a chemical compound with the molecular formula C9H12N2O3S2 and a molecular weight of 260.33 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a pyridine ring substituted with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide involves several steps. One common method includes the reaction of 3-cyclopropoxy-2-(methylthio)pyridine with a sulfonamide reagent under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-Cyclopropoxy-2-(methylthio)pyridine-4-sulfonamide can be compared with similar compounds such as 4-Cyclopropoxy-3-(methylthio)pyridine-2-sulfonamide. While both compounds share similar structural features, they differ in the position of the substituents on the pyridine ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound .

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H12N2O3S2

Molecular Weight

260.3 g/mol

IUPAC Name

3-cyclopropyloxy-2-methylsulfanylpyridine-4-sulfonamide

InChI

InChI=1S/C9H12N2O3S2/c1-15-9-8(14-6-2-3-6)7(4-5-11-9)16(10,12)13/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

WSGRYAJOLNGFMG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=C1OC2CC2)S(=O)(=O)N

Origin of Product

United States

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